molecular formula C10H13Cl2N B13496131 1-(4-Chlorophenyl)but-3-en-2-amine hydrochloride

1-(4-Chlorophenyl)but-3-en-2-amine hydrochloride

Katalognummer: B13496131
Molekulargewicht: 218.12 g/mol
InChI-Schlüssel: QIJUJCAIQYGNPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)but-3-en-2-amine hydrochloride is an organic compound that features a chlorinated phenyl group attached to a butenyl amine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)but-3-en-2-amine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine under controlled conditions. The reaction may proceed through a series of steps, including condensation, reduction, and amination. Specific reagents and catalysts, such as reducing agents and acid catalysts, are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often incorporating advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)but-3-en-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction could produce 1-(4-chlorophenyl)butan-2-amine.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)but-3-en-2-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)but-3-en-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Chlorophenyl)butan-2-amine: Similar structure but lacks the double bond in the butenyl chain.

    4-Chlorobenzylamine: Contains the chlorinated phenyl group but has a different amine linkage.

    1-(4-Chlorophenyl)ethan-1-amine: Shorter carbon chain compared to 1-(4-Chlorophenyl)but-3-en-2-amine hydrochloride.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a chlorinated phenyl group and a butenyl amine chain

Eigenschaften

Molekularformel

C10H13Cl2N

Molekulargewicht

218.12 g/mol

IUPAC-Name

1-(4-chlorophenyl)but-3-en-2-amine;hydrochloride

InChI

InChI=1S/C10H12ClN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h2-6,10H,1,7,12H2;1H

InChI-Schlüssel

QIJUJCAIQYGNPC-UHFFFAOYSA-N

Kanonische SMILES

C=CC(CC1=CC=C(C=C1)Cl)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.